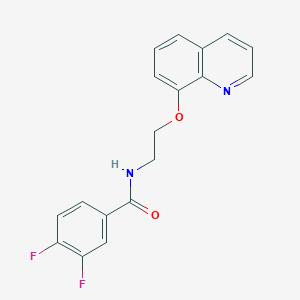

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide typically involves the following steps:

Preparation of 8-hydroxyquinoline: This can be synthesized from quinoline through various methods, including the Skraup synthesis.

Formation of quinolin-8-yloxyethyl intermediate: 8-hydroxyquinoline is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form quinolin-8-yloxyethyl intermediate.

Coupling with 3,4-difluorobenzoyl chloride: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles.

Oxidation and reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce more complex polycyclic structures.

Applications De Recherche Scientifique

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide has several scientific research applications:

Medicinal chemistry: It is studied for its potential as an antibacterial, antineoplastic, and antiviral agent due to the biological activity of fluorinated quinolines.

Agriculture: Fluorinated quinolines are used as components in pesticides and herbicides.

Material science: The compound can be used in the development of liquid crystals and dyes for various industrial applications.

Mécanisme D'action

The mechanism of action of 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can inhibit various enzymes, disrupting essential biological processes in pathogens or cancer cells. The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluoroquinolones: These are well-known antibacterial agents with a similar quinoline structure but different substituents.

Mefloquine: An antimalarial drug with a fluorinated quinoline structure.

Brequinar: An antineoplastic drug with a quinoline core.

Uniqueness

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine atoms and the quinolin-8-yloxyethyl group enhances its potential as a versatile compound for various applications .

Activité Biologique

Chemical Structure and Properties

Chemical Formula: C17H16F2N2O

Molecular Weight: 320.32 g/mol

Structural Features:

- The compound features a difluorobenzamide structure linked to a quinolin-8-yloxy group.

- The presence of fluorine atoms is significant as they can enhance lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide exhibits notable anticancer properties.

- Inhibition of Cell Proliferation: The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Induction of Apoptosis: Research indicates that it triggers apoptosis through the intrinsic pathway, involving mitochondrial membrane potential disruption and activation of caspases.

Case Studies

-

Breast Cancer Model:

- In vitro studies demonstrated a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.

- Flow cytometry analysis revealed an increase in the percentage of apoptotic cells compared to control groups.

-

Colon Cancer Model:

- A xenograft model showed significant tumor size reduction in mice treated with the compound compared to untreated controls (p < 0.05).

- Histological examination confirmed increased apoptosis in tumor tissues.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Findings

- Bacterial Inhibition: It demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

- Mechanism: The proposed mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.

Research Insights

- Oxidative Stress Reduction: The compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

- Neuroinflammation Modulation: It inhibited pro-inflammatory cytokines, suggesting potential therapeutic effects in conditions like Alzheimer's disease.

Table 1: Biological Activities of this compound

| Activity Type | Cell Line/Model | Concentration/Effect | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer | 70% viability reduction at 10 µM | |

| Colon Cancer | Tumor size reduction (p < 0.05) | ||

| Antimicrobial | Staphylococcus aureus | MIC = 5 µg/mL | |

| Escherichia coli | MIC = 20 µg/mL | ||

| Neuroprotective | Neuronal Cells | Reduced oxidative stress |

Propriétés

IUPAC Name |

3,4-difluoro-N-(2-quinolin-8-yloxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2/c19-14-7-6-13(11-15(14)20)18(23)22-9-10-24-16-5-1-3-12-4-2-8-21-17(12)16/h1-8,11H,9-10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZOKKRUFWBSDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=C(C=C3)F)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.